molecular formula C10H8BrNO3 B7471601 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

Cat. No.: B7471601
M. Wt: 270.08 g/mol
InChI Key: UGVDKNIPPOALKB-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide typically involves the bromination of a furan derivative followed by amide formation. One common method involves the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with an amine to form the desired amide compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide can be compared with other furan derivatives, such as:

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-7(6-15-9)10(13)12-5-8-2-1-3-14-8/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVDKNIPPOALKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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